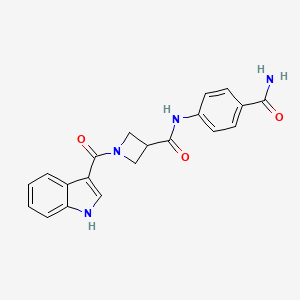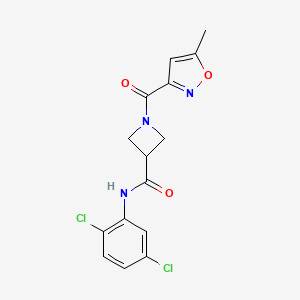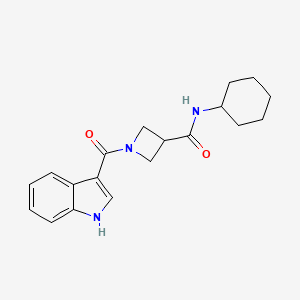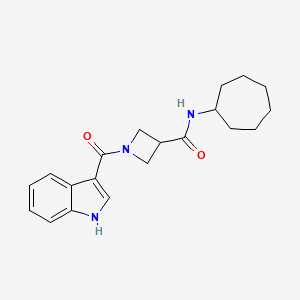
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPIA, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry. CPIA is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific research applications. In
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not yet fully understood. However, it is believed that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may act by binding to certain receptors in the body, such as the serotonin receptor. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments include its low cost, easy synthesis, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. However, there are some limitations to using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Zukünftige Richtungen
Due to its unique structure and properties, there are a variety of potential future directions for N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use in drug design and development, as well as for its potential use in the synthesis of novel compounds. Finally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be investigated for its potential use as a diagnostic agent, as well as for its potential use in the development of new imaging technologies.
Synthesemethoden
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be synthesized using a variety of methods, such as the three-step synthesis of 1-indole-3-carboxamidine, 4-carbamoylphenylhydrazine, and N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. The first step involves the reaction of 1-indole-3-carboxamidine with 4-carbamoylphenylhydrazine, which produces an intermediate product. In the second step, this intermediate product is reacted with N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide to form the final product.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(25)12-5-7-14(8-6-12)23-19(26)13-10-24(11-13)20(27)16-9-22-17-4-2-1-3-15(16)17/h1-9,13,22H,10-11H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOABUJWPKZRFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)




![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)



![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)